molecular formula C7H13Cl2N3 B2460382 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1174644-34-8

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2460382
CAS No.: 1174644-34-8
M. Wt: 210.1
InChI Key: QXZXTHAIWUSXNF-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the condensation of 2-amino-3-methylpyridine with glyoxal can lead to the formation of the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also facilitates the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.

    5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine: Used in the synthesis of pharmaceuticals.

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Explored for its potential as a therapeutic agent.

Uniqueness

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and bioavailability .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-4-9-7-5-8-2-3-10(6)7;;/h4,8H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZXTHAIWUSXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174644-34-8
Record name 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
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